molecular formula C9H14N2 B135357 2-(1-Aminopropyl)aniline CAS No. 133332-53-3

2-(1-Aminopropyl)aniline

Cat. No.: B135357
CAS No.: 133332-53-3
M. Wt: 150.22 g/mol
InChI Key: UUZCNFWPRJSBHJ-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)aniline is a substituted aniline derivative of interest in advanced chemical research and development. As a molecule featuring both a primary aromatic amine and a primary aliphatic amine group, it serves as a versatile building block or precursor in organic synthesis and materials science. Its structure suggests potential application in the development of novel Schiff base ligands for coordination chemistry, which can be used to create complexes with metals like cobalt for catalytic or antimicrobial studies . Anilines and their derivatives are a significant class of compounds in the chemical and pharmaceutical industries. The properties and reactivity of these molecules are heavily influenced by their substitution pattern, which can affect electron distribution and intermolecular interactions, such as hydrogen bonding . The specific positioning of the aminopropyl group in this compound is expected to define its unique characteristics and research value. Researchers are exploring these types of compounds for various applications, including the synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133332-53-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(1-aminopropyl)aniline

InChI

InChI=1S/C9H14N2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8H,2,10-11H2,1H3

InChI Key

UUZCNFWPRJSBHJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1N)N

Canonical SMILES

CCC(C1=CC=CC=C1N)N

Synonyms

Benzenemethanamine, 2-amino-alpha-ethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 1 Aminopropyl Aniline and Analogs

Direct Synthetic Approaches

Direct methods aim to construct the target molecule in a straightforward manner, often through well-established reaction types.

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.orgyoutube.com This two-part process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of 2-(1-aminopropyl)aniline, this strategy would typically involve the reaction of 1-(2-aminophenyl)propan-1-one (B73937) with an ammonia (B1221849) source, followed by reduction.

The choice of reducing agent is crucial for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents are often preferred to avoid the reduction of other functional groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are capable of selectively reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org The reaction is often performed as a one-pot procedure, where the ketone, amine, and reducing agent are all combined. youtube.com

Catalytic systems, such as those based on ruthenium or titanium, can also facilitate reductive amination. For example, a TiCl(O-i-Pr)₃-mediated system has been shown to be effective for the reductive amination of aromatic ketones with various aryl amines. researchgate.net

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Typical Substrates Notes
Sodium Borohydride (NaBH₄) Aldehydes, Ketones, Imines Can reduce the starting carbonyl if not used under controlled conditions. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Imines, Iminium ions Selective for the iminium ion over carbonyls; reaction is faster at lower pH. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones A mild and selective agent, often used for a wide range of substrates. organic-chemistry.org

The alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this could theoretically involve the direct alkylation of aniline (B41778). However, this approach is fraught with challenges. The reaction of an amine with an alkyl halide often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to isolate the desired mono-alkylated product. wikipedia.org

For aromatic amines like aniline, another complication arises: the competition between N-alkylation (at the amino group) and C-alkylation (at the aromatic ring). google.com Industrially, N-alkylation using alcohols as alkylating agents is common and often requires catalysts to make the hydroxyl group a better leaving group. unica.it To achieve nuclear alkylation (C-alkylation), specific catalysts and high temperatures (200-400°C) are typically required, using olefins as alkylating agents in the presence of aluminum catalysts. google.com Given these complexities, direct alkylation is generally not a preferred laboratory method for the clean synthesis of a specific primary amine like this compound.

A more controlled, albeit longer, approach involves a multi-step synthesis. One plausible route would begin with a suitable precursor like 2-nitropropiophenone. A key step in this sequence would be the introduction of the second nitrogen atom. This could potentially be achieved through a variation of the Strecker synthesis or by introducing a nitrile group which can then be reduced.

A common strategy for synthesizing primary amines involves the hydrogenation of a nitrile. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum, is an effective method for converting nitriles to primary amines. smolecule.com This reduction step would be the final part of a sequence where a cyano group is introduced onto the propyl side chain of a suitably substituted aniline or nitrobenzene (B124822) precursor. For example, a synthetic pathway could involve the cyanoethylation of a precursor followed by the catalytic reduction of both the nitrile and a nitro group on the aromatic ring to yield the final diamine product.

Enantioselective Synthesis of Chiral Isomers

This compound possesses a chiral center at the carbon atom bearing the amino group on the propyl chain. The synthesis of specific enantiomers (R or S) is of significant interest, particularly for pharmaceutical applications, and requires asymmetric synthesis methods. wikipedia.org

Organocatalysis has emerged as a powerful tool in modern asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. unl.pt For the synthesis of chiral amines, organocatalytic asymmetric aza-Michael reactions are particularly relevant. nih.govbeilstein-journals.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov

Chiral primary or secondary amines, such as proline and its derivatives, are effective catalysts. unibo.itmdpi.com They can activate α,β-unsaturated aldehydes or ketones by forming chiral enamine or iminium ion intermediates, respectively. This activation facilitates the stereocontrolled addition of the nitrogen nucleophile, leading to the formation of a chiral β-amino carbonyl compound. Subsequent chemical modification of the carbonyl group would be required to arrive at the final this compound structure. A variety of organocatalysts, including cinchona alkaloids and thioureas, have been successfully employed in asymmetric aza-Michael reactions, achieving high yields and excellent enantioselectivities. nih.govbeilstein-journals.org

Table 2: Examples of Organocatalysts in Asymmetric Aza-Michael Reactions

Catalyst Type Activating Principle Typical Substrates Reference
Chiral Primary Amines (e.g., Cinchona-based) Iminium ion formation α,β-Unsaturated ketones nih.gov
Chiral Secondary Amines (e.g., Proline derivatives) Enamine formation α,β-Unsaturated aldehydes unibo.it
Chiral N-heterocyclic carbenes (NHCs) HOMO-raising activation β-Trifluoromethyl β-aryl nitroolefins pkusz.edu.cn

Chiral phosphoric acids (CPAs) have become a prominent class of Brønsted acid organocatalysts for a wide array of enantioselective reactions. sigmaaldrich.combeilstein-journals.org These catalysts are particularly effective in transformations involving imines, such as reductive aminations and aza-Michael additions. sigmaaldrich.comnih.gov

In the context of synthesizing chiral this compound, a CPA could be used to catalyze the enantioselective reduction of a prochiral imine precursor. The CPA activates the imine by protonation, forming a chiral ion pair with its conjugate base. This complex then guides the approach of a reductant (e.g., a Hantzsch ester), resulting in the formation of one enantiomer of the amine in excess. sigmaaldrich.com

Alternatively, CPAs can catalyze asymmetric aza-Michael reactions. snnu.edu.cn The CPA acts as a bifunctional catalyst, activating the electrophile (e.g., an enone) through hydrogen bonding while simultaneously orienting the nucleophilic amine for a stereoselective attack. snnu.edu.cn Another powerful strategy is asymmetric protonation, where a prochiral enol or enamine intermediate is protonated by a chiral phosphoric acid, establishing the stereocenter with high enantioselectivity. chinesechemsoc.org These methods provide a direct route to highly enantioenriched chiral amines and could be adapted for the synthesis of the specific enantiomers of this compound. pnas.orgresearchgate.net

Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral amines, including structures analogous to this compound, is a significant focus of modern organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. Metal-catalyzed asymmetric transformations offer powerful and efficient routes to these valuable compounds. rsc.orguwindsor.ca

One prominent strategy is the asymmetric hydroamination of alkenes. For instance, the intermolecular hydroamination of vinyl arenes with anilines, catalyzed by palladium complexes, yields Markovnikov products. acs.org Mechanistic studies suggest that the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org Iridium catalysts, in conjunction with chiral ligands like DTBM-Segphos, have also been successfully employed in the asymmetric hydroamination of bicyclic alkenes with anilines, achieving high yields and excellent enantioselectivities. acs.org

Copper-catalyzed asymmetric hydroamination of alkenes using O-benzoylhydroxylamines has also been reported, providing another avenue to chiral amines. acs.org The proposed mechanism involves the insertion of the alkene into a Cu-H species, followed by oxidative addition with the hydroxylamine (B1172632) derivative and subsequent reductive elimination to afford the desired amine product. acs.org

Transition metal nanoparticles also serve as effective catalysts for various synthetic transformations. wiley.com For example, supported palladium nanoparticles can facilitate the synthesis of primary aromatic amines from cyclohexanones through a dehydrogenative aromatization process. wiley.com

Table 1: Examples of Metal-Catalyzed Asymmetric Hydroamination Reactions
Catalyst SystemSubstratesProduct TypeKey Features
Pd(OTf)₂, DPPF, TfOHVinyl arenes, AnilinesMarkovnikov aminesExclusive formation of the Markovnikov product. acs.org
[Ir(coe)₂Cl]₂, DTBM-Segphos, KHMDSBicyclic alkenes, AnilinesChiral aminesHigh yields and excellent enantioselectivities (up to 99% ee). acs.org
Cu catalyst, Ph-BPE or DTBM-SegphosAlkenes, O-benzoylhydroxylaminesChiral aminesEnantiodetermining step is alkene insertion into a Cu-H species. acs.org
Supported Pd nanoparticlesCyclohexanones, AminesPrimary aromatic aminesDehydrogenative aromatization strategy. wiley.com

Stereocontrolled Ring-Opening of Epoxides by Amines

The ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols, which are important precursors and structural motifs in many biologically active compounds. researchgate.netmdpi.com This reaction's utility is enhanced by the development of stereocontrolled and regioselective methods.

Various catalytic systems have been developed to promote the efficient and selective aminolysis of epoxides. For example, Yttrium(III) chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides with amines under solvent-free conditions at room temperature, providing β-amino alcohols in good to excellent yields with high regioselectivity. mdpi.com Other metal-based catalysts, such as zinc(II) perchlorate (B79767) hexahydrate and lithium bromide, also facilitate this transformation effectively. rroij.comorganic-chemistry.org In some cases, the reaction can proceed efficiently in the absence of any catalyst, particularly when using polar mixed solvent systems or simply water. organic-chemistry.org

For asymmetric synthesis, chiral catalysts are employed to achieve enantioselective ring-opening of meso-epoxides. Scandium surfactants, in combination with chiral bipyridine ligands, have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, yielding β-amino alcohols with high enantioselectivities. organic-chemistry.org Similarly, chiral sulfinamide-based organocatalysts can promote the asymmetric ring-opening of meso-epoxides with anilines at room temperature, again with excellent enantioselectivity. organic-chemistry.org The regioselectivity of the nucleophilic attack by the amine on unsymmetrical epoxides is a crucial aspect. Generally, with anilines, the attack occurs at the sterically less hindered carbon atom. rroij.com

Table 2: Catalytic Systems for the Ring-Opening of Epoxides with Amines
Catalyst/ConditionsEpoxide TypeAmine TypeKey Features
YCl₃ (1 mol%)Aromatic and aliphaticAromatic and aliphaticSolvent-free, room temperature, high regioselectivity. mdpi.com
Zinc(II) perchlorate hexahydrateVariousVariousSolvent-free, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org
Lithium bromideVariousAromatic and aliphaticInexpensive, environmentally friendly. rroij.com
WaterVariousVariousCatalyst-free, high selectivity. organic-chemistry.org
Sc(OSO₃C₁₂H₂₅)₃, chiral bipyridinemeso-EpoxidesAromatic aminesAsymmetric synthesis, excellent enantioselectivities in water. organic-chemistry.org
Chiral sulfinamide organocatalystmeso-EpoxidesAnilinesAsymmetric synthesis, excellent enantioselectivity at room temperature. organic-chemistry.org

Asymmetric Allylation of Imines

The asymmetric allylation of imines represents a direct and powerful method for the synthesis of chiral homoallylic amines, which are valuable building blocks in organic synthesis. rsc.orgnih.gov This transformation has seen significant advancements through the development of various catalytic systems.

Iridium-catalyzed asymmetric umpolung allylation of imines provides a route to 1,4-disubstituted homoallylic amines. organic-chemistry.org This process involves the regioselective allylation of 2-azaallyl anions followed by a stereospecific 2-aza-Cope rearrangement. organic-chemistry.org The reaction demonstrates a broad substrate scope and delivers products with high enantiomeric excess. organic-chemistry.org

Another important approach involves the use of chiral diols to catalyze the asymmetric allylboration of acyl imines. nih.gov For example, chiral BINOL-derived diols can effectively catalyze the reaction between acyl imines and allyldiisopropoxyborane, affording the corresponding homoallylic amides in good yields and high enantioselectivities. nih.govbeilstein-journals.org This method is applicable to both aromatic and aliphatic imines. nih.gov Mechanistic studies suggest that the chiral diol activates the acyclic boronate through the exchange of an alkoxy group, while also activating the acyl imine via hydrogen bonding. nih.gov

The development of organocatalytic methods has further expanded the toolbox for asymmetric imine allylation. Chiral phosphoric acids derived from BINOL have been shown to catalyze the asymmetric allylation of in situ-formed arylimines, demonstrating high enantioselectivity for a range of substrates. beilstein-journals.org

Table 3: Catalytic Methods for Asymmetric Allylation of Imines
Catalyst SystemImine TypeAllylating AgentKey Features
Iridium complex, chiral ligandVariousAllylic carbonatesUmpolung strategy, synthesis of 1,4-disubstituted homoallylic amines. organic-chemistry.org
Chiral BINOL-derived diolsAcyl iminesAllyldiisopropoxyboraneHigh yields and enantioselectivities for aromatic and aliphatic imines. nih.govbeilstein-journals.org
Chiral Phosphoric Acids (CPA)In situ-formed aryliminesAllylboronatesOrganocatalytic, high enantioselectivity. beilstein-journals.org

Synthesis of Functionalized and Substituted Derivatives

Strategies for ortho-Alkylation of Anilines

The direct C-H functionalization of anilines, particularly at the ortho position, is a highly desirable transformation for the synthesis of substituted aniline derivatives. bath.ac.uk This approach offers atom economy and avoids the multi-step sequences often required in classical synthesis. Various strategies have been developed, primarily relying on transition metal catalysis and the use of directing groups. bath.ac.uk

Palladium catalysis has been extensively used for the ortho-C-H functionalization of anilides. bath.ac.uk For instance, the ortho-acylation of acetanilide (B955) derivatives can be achieved using a palladium catalyst and an oxidant. bath.ac.uk Nickel catalysis has also emerged as a powerful tool for ortho-alkylation. mdpi.com By employing a pyrimidine (B1678525) directing group on the aniline nitrogen, direct alkylation with primary and secondary alkyl halides can be achieved with high regioselectivity. mdpi.com This directing group can be subsequently removed under acidic conditions to furnish the free ortho-alkylated aniline. mdpi.com

Rhodium catalysis offers another avenue for ortho-alkylation. A rhodium(I)-catalyzed cascade reaction involving C(sp²)-H bond functionalization and amidation has been developed, using a phosphorus-containing group as a traceless directing group. rsc.org This method allows for the synthesis of ortho-alkylated anilines from N-arylphosphanamines and styrenes. rsc.org Furthermore, Lewis acid catalysis in combination with specific solvents like hexafluoroisopropanol (HFIP) can promote the selective ortho-C-alkylation of anilines with alkenes, including deactivated styrenes and unactivated alkenes. researchgate.net

Table 4: Methodologies for ortho-Alkylation of Anilines
Catalytic SystemDirecting GroupAlkylating AgentKey Features
Pd(TFA)₂AcetanilideAldehydesortho-Acylation. bath.ac.uk
Ni(II) salt, Dt-BEDA ligandPyrimidinePrimary and secondary alkyl bromidesHigh chemo- and regioselectivity, removable directing group. mdpi.com
[RhCl(COD)]₂Phosphorus-containing groupStyrenesTraceless directing group strategy. rsc.org
Ca(NTf₂)₂, HFIPNone (substrate-directed)AlkenesSelective ortho-C-alkylation with deactivated and unactivated alkenes. researchgate.net

Incorporation of Anilines into Complex Molecular Architectures

Anilines are fundamental building blocks in the construction of complex molecular architectures, ranging from pharmaceuticals to functional materials. rsc.orgnih.govacs.org Their nucleophilic character and the reactivity of the aromatic ring allow for their incorporation into a variety of scaffolds through diverse synthetic strategies.

One powerful approach is the use of cascade reactions, where multiple bond-forming events occur in a single operation. For example, an electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines leads to the synthesis of N-aryl isoindolinones, which are important substructures in pharmaceuticals. mdpi.com Similarly, Rh(I)-catalyzed cascade reactions of N-arylphosphanamines with acrylates can rapidly generate dihydroquinolinone scaffolds, which are present in several drugs. rsc.org

Anilines also play a crucial role in dynamic covalent chemistry, where the reversible formation of covalent bonds, such as imine bonds, is exploited to construct complex systems. nih.govacs.org The in situ formation of imines from anilines can be combined with self-assembly processes to create structures like vesicles, gels, and supramolecular polymers. nih.govacs.org

Furthermore, anilines can be incorporated into polymeric structures to impart specific functionalities. For instance, an electroactive benzoxazine (B1645224) monomer has been synthesized by incorporating an aniline dimer into its structure. rsc.org The resulting polybenzoxazine exhibits reversible redox activity, making it suitable for applications such as advanced anticorrosive coatings. rsc.org The unique reactivity of anilines also allows for their use in single-molecule coupling reactions. A scanning tunneling microscope (STM) can be used to drive the gold-catalyzed oxidative coupling of aniline derivatives to form azobenzenes, demonstrating precise control over bond formation at the nanoscale. nih.gov

Chemical Reactivity and Derivatization Studies

Amine Functional Group Transformations

Both the primary aliphatic amine on the propyl side chain and the primary aromatic amine attached directly to the benzene (B151609) ring are nucleophilic and can undergo a variety of reactions typical of primary amines. The relative reactivity of these two groups can often be controlled by carefully selecting reaction conditions.

Amidation Reactions

The primary amino groups of 2-(1-Aminopropyl)aniline readily react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. uni-muenchen.de This reaction, a nucleophilic acyl substitution, can theoretically occur at either the aliphatic or the aromatic amine. Generally, the aliphatic amine is more basic and a stronger nucleophile than the aromatic amine, leading to preferential acylation at this position under standard conditions. To achieve di-acylation, more forcing conditions or an excess of the acylating agent may be required.

For example, the reaction with an acyl chloride like benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or NaOH) to neutralize the HCl byproduct would yield N-substituted amides. mdpi.com

Table 1: Representative Amidation Reactions

Amine ReactantAcylating AgentConditionsProduct
This compoundAcetic AnhydridePyridine, Room Temp.N-(1-(2-aminophenyl)propyl)acetamide (major)
This compoundBenzoyl ChlorideNaOH (aq), Room Temp.N-(1-(2-aminophenyl)propyl)benzamide (major)

This table presents plausible reactions based on the general reactivity of primary amines.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. edu.krdscispace.comdoubtnut.comacs.org this compound can react with carbonyl compounds at either of its primary amine sites to form imine derivatives. internationaljournalcorner.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. doubtnut.comglobalconference.info This reaction is typically catalyzed by acid and is reversible. globalconference.info

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, can lead to the formation of a mono- or di-Schiff base, depending on the stoichiometry and reaction conditions. edu.krdglobalconference.info

Table 2: Schiff Base Formation with Carbonyl Compounds

Amine ReactantCarbonyl CompoundConditionsProduct (Imine)
This compoundBenzaldehydeEthanol, Acetic Acid (cat.), Reflux(E)-N-benzylidene-2-(1-aminopropyl)aniline and/or (E)-N-(1-(2-((E)-benzylideneamino)phenyl)propylidene)aniline
This compoundAcetoneMethanol, RefluxN-(1-(2-aminophenyl)propyl)propan-2-imine

This table illustrates expected products from the condensation of this compound with representative carbonyl compounds based on established chemical principles. doubtnut.comresearchgate.net

N-Oxidation

The oxidation of the nitrogen atoms in this compound can lead to different products depending on the specific amine group and the oxidizing agent used. The aromatic amine can be oxidized to form N-hydroxy, nitroso, or nitro derivatives. nih.govnih.gov For N-alkylanilines, oxidation can be a complex process, sometimes leading to the formation of quinone imines or polymeric materials. nih.govnih.govacs.org The electrochemical oxidation of N-alkylanilines has been shown to proceed via radical cations, which can lead to a variety of products. nih.gov

Metabolic studies on similar alkylanilines suggest that N-hydroxylation is a common biotransformation pathway, which is a critical step in their biological activity. nih.gov Chemical oxidation using reagents like hydrogen peroxide or peroxyacids can yield N-oxides. digitellinc.com The oxidation of the aliphatic primary amine can also occur, potentially forming oximes or nitrones after initial oxidation and rearrangement.

Aromatic Ring Functionalization

The aniline (B41778) moiety in this compound makes the aromatic ring highly susceptible to electrophilic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. The 1-aminopropyl substituent, being an alkyl group attached to the ring, is also weakly activating and ortho-, para-directing. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group (positions 4 and 6).

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: Direct bromination of anilines with bromine water is often so rapid that it leads to the formation of polybrominated products. For instance, the reaction of aniline yields 2,4,6-tribromoaniline. To achieve controlled monobromination of this compound, milder conditions or protection of the amino group (e.g., by acetylation) would be necessary.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing and deactivating group. sci-hub.se Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring. sci-hub.se Milder nitrating agents, such as tert-butyl nitrite, have been developed for the regioselective nitration of N-alkyl anilines, which can yield N-nitroso N-alkyl nitroanilines. sci-hub.sersc.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
BrominationBr₂ in CCl₄ (controlled)4-Bromo-2-(1-aminopropyl)aniline
Nitration (Protected)1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat2-(1-Aminopropyl)-4-nitroaniline

This table outlines plausible outcomes for electrophilic substitution based on the known reactivity of substituted anilines. scispace.com

Coupling Reactions

The functional groups of this compound allow it to participate in various modern coupling reactions, which are fundamental in the synthesis of complex molecules.

Azo Coupling: The aromatic primary amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). slideshare.netunacademy.comchemicalnote.com This process is known as diazotization. The resulting aryldiazonium salt is an electrophile that can react with activated aromatic compounds (the coupling partner), such as phenols or other anilines, to form brightly colored azo compounds. organic-chemistry.orgwikipedia.orgchemguide.co.uk This is known as an azo coupling reaction. organic-chemistry.org The coupling typically occurs at the para position of the coupling partner. wikipedia.org

Palladium-Catalyzed Cross-Coupling:

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound can act as the amine nucleophile in a palladium-catalyzed reaction with an aryl halide or triflate to produce a more complex diarylamine or N-aryl alkylamine. beilstein-journals.orgrsc.org

Suzuki Coupling: To participate as the organoboron component in a Suzuki coupling, the aniline would first need to be converted into a derivative, such as an aryl halide (e.g., through a Sandmeyer reaction on the diazonium salt) or an arylboronic acid/ester. libretexts.orgorganic-chemistry.orgnih.gov For example, if converted to 2-(1-aminopropyl)-4-bromoaniline, this derivative could then be coupled with various boronic acids to introduce new carbon-carbon bonds at the 4-position. nih.govmdpi.com

Table 4: Representative Coupling Reactions

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Azo Coupling1. This compound 2. Phenol1. NaNO₂, HCl (0-5°C) 2. NaOH (aq)Azo Dye
Buchwald-Hartwig AminationThis compound + BromobenzenePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu)N-Phenyl-2-(1-aminopropyl)aniline
Suzuki Coupling (of a derivative)4-Bromo-2-(1-aminopropyl)aniline + Phenylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-Phenyl-2-(1-aminopropyl)aniline

This table provides examples of how this compound or its direct derivatives could be used in common coupling reactions.

Derivatization for Analytical and Structural Elucidation

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. In the analysis of "this compound," derivatization plays a crucial role in enhancing its detection and separation, as well as in determining its stereochemistry and creating spectroscopic probes. This is achieved by reacting the primary amine group of the molecule with a derivatizing agent to yield a product with improved analytical properties.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique employed in liquid chromatography (HPLC) and gas chromatography (GC) to improve the analytical characteristics of a target compound before its introduction into the chromatographic system. thermofisher.comdokumen.pub For "this compound," which contains a primary amine group, this process is particularly advantageous as it can enhance detectability, improve chromatographic resolution, and increase volatility for GC analysis. thermofisher.comdoi.org

A variety of reagents are available for the derivatization of primary amines. These reagents typically introduce a chromophore or fluorophore into the molecule, significantly enhancing its response to UV or fluorescence detectors. thermofisher.com This is beneficial because the amine functional group itself has low UV absorptivity. researchgate.net

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.combrieflands.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms fluorescent sulfonamide derivatives with primary and secondary amines. thermofisher.com

1,2-Naphthoquinone-4-sulfonate (NQS): Used for the derivatization of aniline, a structural component of "this compound," to facilitate its determination in various samples. nih.gov

N,N-diethyl-2,4-dinitro-5-fluoroaniline: A reagent that creates stable derivatives with primary and secondary amino acids, allowing for their separation and quantification. nih.gov

The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, and time) are optimized to ensure complete and reproducible derivatization, leading to accurate and sensitive quantification of "this compound" in complex matrices. researchgate.netmdpi.com For instance, the derivatization of aniline with NQS is performed at a pH of 9.5 and a temperature of 85°C for one minute. nih.gov The resulting derivatives often exhibit improved chromatographic behavior, such as better peak shape and resolution from interfering substances. thermofisher.com

Table 1: Common Pre-column Derivatization Reagents for Primary Amines

Derivatizing Agent Abbreviation Functional Group Targeted Detection Method Reference
o-Phthalaldehyde OPA Primary Amines Fluorescence thermofisher.combrieflands.com
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines Fluorescence thermofisher.com
Dansyl Chloride DNS-Cl Primary & Secondary Amines Fluorescence thermofisher.com
1,2-Naphthoquinone-4-sulfonate NQS Primary Amines (Anilines) UV/Visible nih.gov
N,N-diethyl-2,4-dinitro-5-fluoroaniline - Primary & Secondary Amino Acids Spectrophotometric nih.gov

Chiral Derivatizing Agents for Stereochemical Analysis

"this compound" is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are of significant interest. researchgate.net One common approach for determining the enantiomeric composition of chiral amines is the use of chiral derivatizing agents (CDAs). dea.govnih.gov

This indirect method involves reacting the racemic amine with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard achiral chromatographic techniques like GC or HPLC. dokumen.pubnih.gov

Several CDAs are effective for the derivatization of primary amines. A key requirement for a CDA is that it must be enantiomerically pure to avoid the formation of a complex mixture of diastereomers, which could lead to inaccurate results. open.ac.uk

Examples of chiral derivatizing agents used for amines include:

S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC): This reagent has been successfully used to separate the enantiomers of amphetamine and its analogs by forming diastereomeric amides that can be resolved on an achiral GC column. researchgate.netnih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This agent is widely used in HPLC to separate amino acid enantiomers and has also been applied to the chiral resolution of amphetamine and methamphetamine. cuny.edu

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid): This CDA reacts with chiral amines and alcohols to form diastereomeric esters or amides, which can be analyzed by NMR spectroscopy or chromatography to determine enantiomeric purity. cuny.edu

The selection of the appropriate CDA and analytical technique is crucial for achieving baseline separation of the resulting diastereomers, allowing for the accurate determination of the enantiomeric excess (%ee) of the original "this compound" sample. nsf.gov

Table 2: Chiral Derivatizing Agents for Stereochemical Analysis of Amines

Chiral Derivatizing Agent Abbreviation Resulting Derivative Analytical Technique Reference
S-(-)-N-(trifluoroacetyl)prolyl chloride TPC Diastereomeric Amides GC, GC-MS researchgate.netnih.gov
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Diastereomeric Amides HPLC cuny.edu
α-Methoxy-α-trifluoromethylphenylacetic acid MTPA (Mosher's Acid) Diastereomeric Amides/Esters NMR, Chromatography cuny.edu

Functionalization for Spectroscopic Probes

Functionalization of "this compound" can also be performed to create spectroscopic probes, which are molecules designed to detect or quantify other substances through changes in their spectroscopic properties, such as fluorescence. nih.gov The primary amine group of "this compound" serves as a reactive handle for attaching various functional moieties. biotium.combiotium.com

For instance, fluorescent dyes containing amine-reactive groups can be covalently attached to the primary amine of "this compound". biotium.comjenabioscience.com These reactive groups include:

Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters: These are commonly used to label primary amines on proteins and other molecules, forming stable amide bonds. biotium.com

Isothiocyanates: These react with primary amines to form thiourea (B124793) linkages. biotium.com

Pyrylium dyes: These are fluorogenic dyes that become highly fluorescent upon reaction with primary amines. lumiprobe.com

The resulting fluorescently-labeled "this compound" derivative can then be used as a probe in various applications. For example, if the aniline portion of the molecule interacts with a specific target, this interaction could lead to a change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength), allowing for the detection and quantification of the target analyte. nih.gov

Furthermore, the functionalization of surfaces with molecules containing aminopropyl groups is a common strategy in materials science. researchgate.netrsc.orgtuni.fi While not directly related to creating a spectroscopic probe from "this compound," this demonstrates the versatility of the aminopropyl group in surface modification for various applications, including the development of sensors. tuni.fiacs.org

Table 3: Amine-Reactive Functional Groups for Spectroscopic Probe Functionalization

Amine-Reactive Group Resulting Linkage Common Fluorophores Reference
Succinimidyl Ester (SE/NHS Ester) Amide CF® Dyes, Carboxyrhodamine 110 biotium.com
Isothiocyanate Thiourea Eosin-5-isothiocyanate biotium.com
Pyrylium Salts Pyridinium Pyrylium Dyes lumiprobe.com

Coordination Chemistry and Metal Complexation

Ligand Design and Properties

The design of ligands is a critical aspect of coordination chemistry, as the properties of the ligand dictate the structure, stability, and reactivity of the resulting metal complex. 2-(1-Aminopropyl)aniline possesses distinct characteristics that make it an interesting candidate for ligand design.

Chelating Modes and Denticity

This compound primarily functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its primary and secondary amine groups. This N,N-bidentate chelation forms a stable five-membered ring with the metal ion.

In some instances, derivatives of similar aniline (B41778) compounds can exhibit different denticity. For example, Schiff base ligands derived from the condensation of an aniline derivative with another molecule can act as monobasic bidentate ligands. mdpi.com Furthermore, the introduction of other donor atoms, such as oxygen, can lead to tridentate (N,N,O) chelation. This is observed in Schiff base complexes derived from salicylaldehyde (B1680747) and N-[1-(3-aminopropyl)imidazole], which form tridentate chelate complexes with various transition metals. researchgate.nettandfonline.com

Steric and Electronic Influences on Coordination Behavior

The coordination behavior of this compound and its derivatives is significantly influenced by both steric and electronic factors. The propyl group attached to the primary amine introduces steric bulk, which can affect the geometry of the resulting metal complex. researchgate.net The arrangement of ligands around a metal center is often determined by the steric requirements of the ligands. acs.orgnih.gov

Electronically, the aniline moiety influences the electron-donating ability of the ligand. rsc.org The presence of substituents on the aniline ring can further modify the electronic properties, thereby affecting the stability and reactivity of the metal complex. rsc.org For instance, the complexation of bis(diphenylphosphinomethyl)aniline with palladium(II) results in a flattened boat conformation, a direct consequence of the electronic and steric environment created by the ligand. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. 13.235.221 The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals

A wide range of transition metal complexes have been synthesized using ligands derived from or similar to this compound. These include complexes with:

Copper(II): Copper(II) complexes are frequently synthesized, often exhibiting square planar or distorted square pyramidal geometries. mdpi.comresearchgate.netacs.org For example, the reaction of N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives with copper(II) chloride yields polynuclear, dinuclear, and mononuclear complexes depending on the specific ligand structure. researchgate.net

Nickel(II): Nickel(II) complexes with related Schiff base ligands have been prepared and characterized, often displaying octahedral geometry. mdpi.comresearchgate.net In some cases, the stoichiometry of the complex is found to be ML2, where two ligand molecules coordinate to a single nickel(II) ion. researchgate.net

Cobalt(II/III): Cobalt complexes with similar ligands have been synthesized and studied. mdpi.com For instance, tridentate Schiff base ligands form stable complexes with Co(II). researchgate.nettandfonline.com

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes of α-aminophosphine ligands, which share structural similarities, have been synthesized. rsc.org These complexes are of interest due to their potential applications in catalysis and medicine. rsc.orgplos.orgnih.govnih.gov

Rhodium(III): Rhodium(III) complexes have been prepared using α-aminophosphine ligands, often starting from [Rh(III)CpCl2]2 as a precursor. rsc.org

Chromium(III): Chromium(III) complexes with Schiff base ligands have been synthesized and their antimicrobial properties investigated. mdpi.com In some cases, ligand-centered oxidation can lead to rearranged ligands within the chromium coordination sphere. acs.org

Manganese(II): Manganese(II) complexes with related Schiff base ligands have been prepared. nih.govresearchgate.net These complexes can exhibit catalytic activity in oxidation reactions. nih.govresearchgate.net

Iron(III): Iron(III) complexes with asymmetric N-capped tripodal NO3 ligands and pentadentate N2O3 ligands have been synthesized and structurally characterized, often showing distorted trigonal bipyramidal geometry. researchgate.netresearchgate.net

Zirconyl(II): While less common, the coordination chemistry of zirconyl(II) with various ligands is an area of active research.

The synthesis of these complexes often involves a one-pot reaction where the metal salt and the ligand are mixed in an appropriate solvent and refluxed. 13.235.221

Polymeric and Supramolecular Metal Architectures

The ability of ligands like this compound and its derivatives to bridge metal centers can lead to the formation of polymeric and supramolecular structures. ethernet.edu.et For instance, a heterometallic polymeric complex, [Cu2(medpt)2(N3)2Ni(CN)4]n, where medpt is bis(3-aminopropyl)methylamine, forms a one-dimensional chain. iucr.org These extended structures are held together by bridging ligands and can exhibit interesting properties, such as porosity. iucr.org

Supramolecular assemblies can also be formed through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.govacs.org For example, aniline-phenol cocrystals can form tetramer supramolecular synthons through hydrogen bonding. nih.gov The design and synthesis of such architectures are of great interest for applications in materials science and catalysis.

Structural Elucidation of Metal Complexes

For example, X-ray diffraction studies have revealed the distorted square planar geometry of certain Cu(II) complexes and the octahedral geometry of some Ni(II) complexes. acs.orgresearchgate.net In the case of a polymeric Cu(II) complex with N-(pyridin-2-ylmethyl)aniline, X-ray crystallography showed a chloro-bridged, five-coordinated, distorted square pyramidal geometry around the copper center. researchgate.net

Spectroscopic methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis and magnetic susceptibility measurements, are also crucial for characterizing these complexes and corroborating the data obtained from X-ray crystallography. mdpi.comresearchgate.nettandfonline.com

Single Crystal X-ray Diffraction Studies

A typical single-crystal X-ray diffraction study would involve:

Synthesis and Crystallization: The synthesis of a metal complex of this compound and subsequent growth of a single crystal suitable for diffraction.

Data Collection: Mounting the crystal on a diffractometer and exposing it to an X-ray beam to collect diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting data would be presented in a crystallographic information file (CIF), containing detailed parameters such as those hypothetically listed in the table below.

Table 1: Hypothetical Crystallographic Data for a Metal Complex of this compound

ParameterHypothetical Value
Chemical Formula[M(C₉H₁₄N₂)Cl₂]
Formula Weight(Value dependent on metal M)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)(e.g., 8.5)
b (Å)(e.g., 12.1)
c (Å)(e.g., 15.3)
α (°)90
β (°)(e.g., 95.2)
γ (°)90
Volume (ų)(Calculated from cell parameters)
Z4
Density (calculated) (g/cm³)(Calculated value)
R-factor(e.g., < 0.05)

Note: This table is purely illustrative and is not based on experimental data.

Coordination Geometry Analysis

For a hypothetical octahedral complex, this compound would likely chelate to the metal ion, occupying two adjacent coordination sites. The remaining four sites would be occupied by other ligands. In a square planar geometry, the ligand and two other monodentate ligands would coordinate to the metal in the same plane. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. cesamo.fr

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. A comprehensive analysis of the crystal packing of a this compound complex would involve the study of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the aniline ring.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. acs.orgnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For a complex of this compound, one would expect to observe significant contributions from N-H···X and C-H···X hydrogen bonds (where X is an electronegative atom from an adjacent molecule), as well as H···H contacts. acs.org

Catalytic Applications of 2 1 Aminopropyl Aniline Derivatives

Organocatalysis

In organocatalysis, the inherent basicity and nucleophilicity of the amine groups in 2-(1-Aminopropyl)aniline derivatives are harnessed to activate substrates and control stereochemistry without the need for metal centers.

Iminium Catalysis

Primary aniline (B41778) derivatives can act as effective catalysts in reactions proceeding through an iminium ion intermediate. Simple ortho-alkylated anilines have been demonstrated to be excellent iminium catalysts for the epoxidation of α-substituted acroleins. researchgate.net In this mode of activation, the primary amine of a this compound derivative would reversibly condense with an α,β-unsaturated aldehyde or ketone. This process forms a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

The steric environment created by the ortho-substituents, such as the 1-aminopropyl group, is crucial for shielding one face of the iminium ion, thereby directing the approach of the nucleophile and inducing enantioselectivity. For instance, 2,6-diisopropylaniline (B50358) has been shown to be an active catalyst for the epoxidation of various α-substituted acroleins, yielding epoxide products in good to excellent yields. researchgate.net

Table 1: Iminium-Catalyzed Epoxidation of α-Substituted Acroleins using an ortho-Alkylated Aniline Catalyst This table is representative of the types of transformations possible with ortho-alkylated aniline catalysts in iminium catalysis.

Entryα-Substituted AcroleinNucleophile (Oxidant)ProductYield
1α-Methylacroleintert-Butyl hydroperoxide (TBHP)2-Methyl-2-oxiranecarbaldehydeGood
2α-Ethylacroleintert-Butyl hydroperoxide (TBHP)2-Ethyl-2-oxiranecarbaldehydeGood
3α-Phenylacroleintert-Butyl hydroperoxide (TBHP)2-Phenyl-2-oxiranecarbaldehydeExcellent

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts capable of activating substrates through hydrogen bonding. beilstein-journals.org In reactions involving aniline derivatives, CPAs can protonate the amine, forming a chiral ion pair that directs the subsequent transformation. researchgate.net This bifunctional activation, where the CPA's acidic proton activates an electrophile while its basic P=O group organizes the nucleophile, creates a highly ordered chiral microenvironment. beilstein-journals.orgmdpi.com

Derivatives of this compound can act as substrates in CPA-catalyzed reactions. The dual amine functionalities can interact with the CPA catalyst, influencing the stereochemical outcome. This approach has been successfully applied in the synthesis of complex heterocyclic structures. nih.govnih.gov For example, a CPA-catalyzed process can be used for the enantioselective synthesis of lactams through the cyclization of an aniline derivative. nih.gov

Application in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov Chiral primary and secondary amines, including derivatives of amino acids like proline, are well-known catalysts for this transformation. nih.gov The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of the amine catalyst and a ketone donor. This enamine then attacks an aldehyde acceptor, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

A chiral this compound derivative, with its primary and secondary amine functionalities, is structurally suited to participate in this type of catalysis. The primary amine could form the key enamine intermediate, while the chiral backbone, originating from the 1-aminopropyl group, would control the facial selectivity of the subsequent addition to an aldehyde. The efficiency and stereoselectivity of such catalysts are often influenced by the rigidity of the catalyst's backbone and the presence of additional functional groups that can form hydrogen bonds to stabilize the transition state. nih.gov

Metal-Catalyzed Reactions

In metal-catalyzed reactions, the role of this compound derivatives shifts from being the direct catalyst to acting as a chiral ligand that coordinates to a metal center. The ligand's stereochemical information is transferred to the product through the metal's coordination sphere.

Ligands in Asymmetric Catalysis

The 1,2-diamine motif present in this compound makes it an excellent scaffold for chiral ligands. Such ligands, often featuring both nitrogen and phosphorus donors (P,N ligands), are highly effective in a wide range of asymmetric catalytic reactions. researchgate.net The aniline nitrogen and the propyl amine can coordinate to a metal center, forming a stable five-membered chelate ring. Further modification, for example, by converting one of the amine groups into a phosphine, would create a powerful P,N-type ligand.

These ligands are crucial for achieving high reactivity and enantioselectivity in reactions such as hydrogenation, allylic alkylation, and cross-coupling. researchgate.net The steric and electronic properties of the ligand, dictated by the substituents on the aniline ring and the amine groups, can be fine-tuned to optimize the performance for a specific metal-catalyzed transformation.

Catalytic Asymmetric Cyclizative Rearrangements

A notable application of aniline derivatives is in catalytic asymmetric cyclizative rearrangements, which provide access to valuable chiral heterocyclic compounds. nih.gov Research has demonstrated a novel cyclizative rearrangement of anilines and vicinal diketones to produce enantioenriched 2,2-disubstituted indolin-3-ones. nih.govnih.gov This reaction is catalyzed by a single chiral phosphoric acid and proceeds through a complex cascade involving a [3+2] heteroannulation, dehydration, and a 1,2-ester shift. nih.gov

In this transformation, the aniline derivative acts as a 1,3-binucleophile. nih.govnih.gov The stereoselectivity is proposed to originate from an amine-directed, enantioselective ortho-C-H addition of the aniline to the ketone, a step controlled by the CPA catalyst. nih.gov The reaction exhibits broad substrate scope and good functional group compatibility. nih.gov

Table 2: CPA-Catalyzed Asymmetric Cyclizative Rearrangement of Anilines with Vicinal Diketones nih.gov

EntryAniline Derivative (Substituent)Vicinal DiketoneYield (%)Enantiomeric Excess (ee %)
13-MethoxyanilineBenzil9596
23-(Isopropyloxy)anilineBenzil9497
33-(Benzyloxy)anilineBenzil9295
43-(4-Fluorobenzyloxy)aniline4,4'-Difluorobenzil9696
53-PhenoxyanilineBenzil8591

This methodology highlights how aniline derivatives can be employed in sophisticated, organocatalyzed asymmetric tandem reactions to build complex molecular architectures with high levels of stereocontrol. nih.gov

Enantioselective Alkylation of Aromatic Rings

Enantioselective alkylation of aromatic rings, particularly the Friedel-Crafts reaction, is a cornerstone of organic synthesis for creating chiral molecules with quaternary stereocenters. The development of catalysts that can control the facial selectivity of an incoming electrophile to an aromatic nucleophile is a significant challenge. Chiral C₂-symmetric ligands have demonstrated considerable success in this area, particularly in metal-catalyzed processes.

Derivatives of this compound are well-suited to act as chiral ligands in such transformations. By coordinating to a transition metal like rhodium, palladium, or copper, the diamine can form a stable chelate ring, creating a rigid and well-defined chiral pocket. This pocket can effectively discriminate between the two faces of the aromatic substrate or the electrophile, guiding the alkylation to proceed with high enantioselectivity.

For instance, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboronic acids, chiral diene ligands have been shown to provide excellent yields and enantioselectivities. A bidentate ligand derived from this compound could similarly control the stereochemical outcome by influencing the orientation of the substrates within the metal's coordination sphere. The steric and electronic properties of the ligand could be fine-tuned by modifying the amine functionalities, for example, by installing bulky protecting groups or electron-withdrawing/donating substituents on the aniline ring.

Table 1: Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with a Chiral Diene Ligand This table presents data for a representative system to illustrate the potential of chiral ligands in controlling enantioselectivity in aromatic alkylation-type reactions.

EntryImine Substrate (Ar¹)Arylboronic Acid (Ar²)Yield (%)Enantiomeric Excess (ee, %)
1PhenylPhenyl9899
24-MethoxyphenylPhenyl9799
34-ChlorophenylPhenyl9999
4Phenyl4-Tolyl9899
5Phenyl3,5-Dimethylphenyl96>99

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. Catalytic asymmetric hydroamination allows for the direct formation of chiral amines from readily available alkenes or alkynes. Chiral 1,2-diamine derivatives are particularly effective ligands for this transformation.

The development of copper-catalyzed hydroamination has provided an efficient route to chiral 1,2-diamine derivatives from allylic pivalamides. A ligand based on this compound would be an ideal candidate for such a reaction. Its two nitrogen atoms can chelate the copper center, while the stereocenter adjacent to the aliphatic amine would dictate the facial selectivity of the N-H bond addition to the unsaturated substrate. This approach could provide access to a wide range of enantioenriched vicinal diamines under mild conditions.

The versatility of this catalytic strategy is demonstrated by its broad functional group tolerance and high regio- and enantioselectivity. The application of early-metal-based catalysts, including those from the rare earth elements, has also expanded the scope of asymmetric hydroamination.

Table 2: Copper-Catalyzed Enantioselective Hydroamination for the Synthesis of 1,2-Diamine Derivatives This table showcases representative results from a copper-catalyzed system, highlighting the high selectivity achievable with chiral ligands in hydroamination reactions.

EntryAllylic Pivalamide SubstrateAmine NucleophileYield (%)Enantiomeric Excess (ee, %)
1Cinnamyl pivalamidePhthalimide9594
2(E)-Hex-2-en-1-yl pivalamidePhthalimide8892
33,3-Dimethylallyl pivalamidePhthalimide9190
4Geranyl pivalamidePhthalimide7588

Mechanistic Investigations in Catalysis

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and selectivity. For asymmetric reactions involving chiral ligands like derivatives of this compound, mechanistic studies focus on elucidating the origin of stereocontrol.

Transition State Analysis (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations allow researchers to model the structures and energies of reactants, intermediates, and, most importantly, transition states. By comparing the energies of the diastereomeric transition states that lead to the different product enantiomers, the origin of enantioselectivity can be determined.

For a catalyst derived from this compound, DFT studies could model how the ligand coordinates to a metal center and how this complex interacts with the substrates. These calculations can reveal crucial non-covalent interactions, such as steric repulsion or attractive forces (e.g., CH-π interactions), within the chiral binding pocket that stabilize one transition state over the other. This insight is vital for the rational design of new, more effective catalysts. For example, computational analysis of gold(I) complexes with chiral ligands has been used to understand the stereo-controlling elements in intramolecular cycloadditions.

Role of Hydrogen Bonding in Stereocontrol

Hydrogen bonding is a powerful non-covalent interaction that plays a critical role in molecular recognition and catalysis. In asymmetric catalysis, chiral hydrogen-bond donors can activate an electrophile and simultaneously shield one of its faces, directing the nucleophilic attack to the opposite face. This principle is employed by a wide range of organocatalysts, including ureas, thioureas, and diols.

Derivatives of this compound are uniquely positioned to exploit hydrogen bonding for stereocontrol. The N-H groups of the aniline and the aliphatic amine can act as hydrogen-bond donors. For example, converting the primary amine into a urea (B33335) or thiourea (B124793) would create a potent bifunctional catalyst. One N-H group could activate an electrophile (e.g., a nitroalkene or an imine) via hydrogen bonding, while the aniline moiety or another functional group on the catalyst backbone could interact with the nucleophile, organizing both reactants in a highly ordered, chiral transition state assembly. This dual activation model is a hallmark of many highly effective organocatalytic systems and provides a clear pathway for the application of this compound derivatives in asymmetric synthesis.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound, allowing for the identification of functional groups and structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(1-Aminopropyl)aniline is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct functional groups: the primary aromatic amine, the primary aliphatic amine, the propyl chain, and the disubstituted benzene (B151609) ring.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3250 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com For this compound, which contains both an aromatic and an aliphatic primary amine, four distinct N-H stretching bands might be observable, or they could overlap. The aromatic N-H stretches are generally found at slightly higher frequencies than aliphatic ones. libretexts.org

Other expected key absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹, originating from the propyl group.

N-H bending (scissoring): Around 1650-1580 cm⁻¹ for the primary amine groups. orgchemboulder.comwikieducator.org

Aromatic C=C ring stretching: Bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Aromatic C-N bonds show strong bands around 1335-1250 cm⁻¹, while aliphatic C-N bonds absorb in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Out-of-plane (OOP) C-H bending: Strong bands in the 850-750 cm⁻¹ region, indicative of the 1,2- (ortho-) disubstitution pattern on the benzene ring.

Table 1: Predicted FT-IR Data for this compound
Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3500 - 3300Medium-WeakN-H Asymmetric & Symmetric Stretching (Aromatic & Aliphatic NH₂)
3100 - 3000Medium-WeakAromatic C-H Stretching
2960 - 2850MediumAliphatic C-H Stretching (CH₃, CH₂, CH)
1650 - 1580Medium-StrongN-H Bending (Scissoring)
1610 - 1450Medium-StrongAromatic C=C Ring Stretching
1335 - 1250StrongAromatic C-N Stretching
1250 - 1020Medium-WeakAliphatic C-N Stretching
850 - 750StrongC-H Out-of-Plane Bending (ortho-disubstitution)

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H show strong IR absorptions, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be expected to prominently feature bands from the aromatic ring.

Key expected Raman signals include:

A very strong signal for the aromatic ring "breathing" mode, which for aniline (B41778) appears around 810 cm⁻¹. ias.ac.in

Strong signals for other C-C stretching vibrations within the benzene ring. ias.ac.in

Signals corresponding to C-H stretching (both aromatic and aliphatic) around 3060 cm⁻¹ and 2900 cm⁻¹, respectively. researchgate.net

Vibrations associated with the propyl substituent.

The high photosensitivity of aniline, which can cause it to turn yellow and produce fluorescence that obscures the Raman signal, suggests that care would be needed in acquiring the spectrum of this compound. ias.ac.in

Table 2: Predicted Raman Spectroscopy Data for this compound
Raman Shift Range (cm⁻¹)IntensityVibrational Mode Assignment
~3060MediumAromatic C-H Stretching
~2940MediumAliphatic C-H Stretching
~1610StrongAromatic C=C Ring Stretching
~1000StrongAromatic Ring Breathing (Trigonal)
~810Very StrongAromatic Ring Breathing (Pulsation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would provide a wealth of structural information. The aromatic region would show complex splitting patterns for the four protons on the ortho-disubstituted ring. The chemical shifts of these protons would be influenced by the electron-donating effects of both the amino and the aminopropyl groups. The aliphatic region would show signals for the propyl chain.

Expected ¹H NMR signals:

Aromatic Protons (Ar-H): A complex multiplet system in the range of δ 6.5-7.5 ppm for the four protons on the benzene ring.

Amine Protons (-NH₂): Two separate, likely broad, signals for the aromatic and aliphatic amine protons. These signals can appear over a wide range (δ 0.5-5.0 ppm) and their positions are highly dependent on solvent and concentration. libretexts.org They would disappear upon shaking the sample with D₂O.

Methine Proton (-CH-): A signal for the proton on the carbon adjacent to both the ring and the aliphatic amine, likely a multiplet around δ 3.5-4.5 ppm.

Methylene (B1212753) Protons (-CH₂-): A multiplet for the methylene group of the propyl chain, expected around δ 1.5-2.0 ppm.

Methyl Protons (-CH₃): A triplet for the terminal methyl group, expected at the most upfield position, likely around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule (six aromatic and three aliphatic).

Expected ¹³C NMR signals:

Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The carbon atom attached to the aromatic amine group (C-1) would be significantly deshielded. For aniline, this carbon appears at ~146 ppm. rsc.org The carbon attached to the aminopropyl group (C-2) would also be deshielded. The other four aromatic carbons would appear at higher field. mdpi.com

Aliphatic Carbons: Three signals in the aliphatic region (δ 10-60 ppm). The methine carbon, being attached to both the ring and a nitrogen atom, would be the most downfield of the three. The methyl carbon would be the most upfield.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Predicted δ (ppm) Predicted Multiplicity Assignment
Protons6.5 - 7.5mAr-H
3.5 - 5.0br sAr-NH₂
3.5 - 4.5m-CH(NH₂)-
1.5 - 3.0br s-CH(NH₂)-
1.5 - 2.0m-CH₂-
0.9 - 1.2t-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbons110 - 150Aromatic Carbons
50 - 65-CH(NH₂)-
20 - 35-CH₂-
10 - 15-CH₃

Chemical Shift Perturbations in Complexes and Derivatives

Chemical Shift Perturbation (CSP) analysis is used to study the binding of molecules, such as metal ions or other ligands, to a substrate. nih.gov In the case of this compound, both the aromatic and aliphatic amine groups represent potential coordination sites for metal ions.

Upon complexation, significant changes in the ¹H and ¹³C NMR spectra would be expected:

Downfield Shifts: Protons and carbons near the binding site (the nitrogen atoms) would typically experience a downfield shift (move to a higher ppm value). This is due to the deshielding effect caused by the coordination of the electron lone pair on the nitrogen to the metal center, which reduces the electron density around the nearby nuclei.

Magnitude of Perturbation: The magnitude of the chemical shift change for a particular nucleus is indicative of its proximity to the interaction site. researchgate.net Therefore, the protons of the amine groups, the methine proton, and the aromatic protons closest to the amine groups would likely show the largest perturbations.

Line Broadening: In cases of intermediate exchange rates on the NMR timescale between the free and bound states, significant broadening of the NMR signals can occur. nih.gov

By mapping these perturbations onto the molecule's structure, it is possible to identify the specific binding site and gain insights into the conformation of the resulting complex. researchgate.net

Absolute Stereochemical Determination via NMR with Chiral Discriminating Agents

The determination of the absolute configuration of a chiral primary amine like this compound can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). This method is based on the principle of converting the enantiomers of the analyte into diastereomers by reacting them with an enantiomerically pure CDA. These resulting diastereomers possess distinct physical properties and, crucially, exhibit different chemical shifts in the NMR spectrum.

The process involves reacting the racemic or enantiomerically enriched this compound with a known enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other agents like α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org This reaction forms diastereomeric amides. Due to the different spatial arrangement of the groups in the diastereomers, the protons or other NMR-active nuclei near the chiral center experience different magnetic environments. This difference leads to a separation of their signals in the NMR spectrum.

For instance, when (R)- and (S)-2-(1-Aminopropyl)aniline are derivatized with (R)-MTPA, two diastereomers, (R,R)-MTPA-amide and (S,R)-MTPA-amide, are formed. The chemical shift difference (Δδ = δS - δR) for specific protons, particularly those on the aminopropyl side chain, can be measured. Empirical models, such as Mosher's model, correlate the sign of this Δδ value to the absolute configuration of the original amine by considering the anisotropic effect of the CDA's phenyl ring on the nearby protons of the amine moiety. frontiersin.org The development of new CDAs and computational methods, including DFT calculations of NMR chemical shifts, has further refined this technique, allowing for more reliable assignments without relying solely on empirical models. frontiersin.org

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of this compound with a Chiral Derivatizing Agent (CDA)

Protonδ [(R)-Amine-(S)-CDA] (ppm)δ [(S)-Amine-(S)-CDA] (ppm)Δδ (δR - δS) (ppm)
H-1' (methine) 4.154.25-0.10
H-2' (methylene) 1.701.65+0.05
H-3' (methyl) 0.950.98-0.03

Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of chemical shift non-equivalence.

Electronic Spectroscopy (UV-Visible)

Absorption and Emission Spectra Analysis

The electronic absorption spectrum of this compound, like other aniline derivatives, is dominated by absorptions originating from the aniline chromophore. Aniline itself typically exhibits two main absorption bands in the ultraviolet region. researchgate.netresearchgate.net The primary, more intense band appears at a shorter wavelength (around 230-240 nm), and a secondary, less intense band is observed at a longer wavelength (around 280-290 nm). researchgate.netresearchgate.net

The presence of the 1-aminopropyl substituent at the ortho position is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This is due to the electron-donating nature of the alkyl group, which can influence the energy levels of the molecular orbitals involved in the electronic transitions. The electronic properties of aniline and its derivatives are significantly affected by substituents on the benzene ring. acs.orgaip.org The absorption spectrum is a composite of these transitions, and its precise characteristics, including the molar absorptivity (ε), depend on the molecular structure and the solvent environment.

Table 2: Typical UV-Visible Absorption Data for Aniline and an Expected Profile for this compound in a Non-polar Solvent

Compoundλmax 1 (nm)εmax 1 (L·mol⁻¹·cm⁻¹)λmax 2 (nm)εmax 2 (L·mol⁻¹·cm⁻¹)
Aniline ~230~8600~280~1430
This compound (Expected) ~235~8800~285~1500

Note: Data for this compound are estimated based on known substituent effects on the aniline chromophore.

Electronic Transitions (n→π, π→π)

The absorption bands observed in the UV-Visible spectrum of this compound correspond to specific electronic transitions within the molecule. uobabylon.edu.iq

π→π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the aniline ring, the conjugated system of double bonds gives rise to these transitions. They are typically responsible for the strong absorption bands observed in the UV spectrum, including the primary band around 230-240 nm and the secondary band near 280 nm. researchgate.net

n→π* Transitions : This type of transition involves the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, the lone pair of electrons on the nitrogen atom of the amino group can undergo this transition. The n→π* transitions are generally much weaker (lower molar absorptivity) than π→π* transitions and can sometimes be obscured by the more intense bands. uobabylon.edu.iqmsu.edu

The energy required for these transitions dictates the wavelength of absorption. The extensive conjugation in the aromatic ring lowers the energy gap for π→π* transitions, placing them within the accessible UV range. msu.edu

Solvent Effects on Spectroscopic Properties

The positions and intensities of the absorption bands of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. ajrsp.comlokadrusti.org Changes in solvent polarity can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy gap for electronic transitions. nih.gov

π→π* Transitions : For these transitions, the excited state is often more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a decrease in the transition energy and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). chemrxiv.org

n→π* Transitions : In contrast, the ground state of an n→π* transition is stabilized in polar, protic solvents (like water or ethanol) through hydrogen bonding with the nitrogen lone pair. This stabilization lowers the energy of the ground state more significantly than the excited state, increasing the energy gap for the transition. The result is a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). ajrsp.com

Studying the UV-Visible spectrum of this compound in a range of solvents with varying polarities can thus provide valuable information about the nature of its electronic transitions.

Table 3: Hypothetical Solvent Effects on the λmax of this compound

SolventPolarity (Dielectric Constant)λmax (π→π) (nm)λmax (n→π) (nm)
Cyclohexane 2.0284295
Dioxane 2.2286292
Ethanol 24.6288285
Water 80.1290282

Note: Data are hypothetical, illustrating the expected trends of solvatochromic shifts.

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other.

This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govacs.org The magnitude of the CD signal, typically measured as molar ellipticity ([θ]) or differential extinction coefficient (Δε), is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50) will be CD-silent, while an enantiomerically pure sample will show the maximum CD signal. By creating a calibration curve that plots the CD signal intensity against known ee values for a series of standards, the enantiomeric purity of an unknown sample can be rapidly determined. nih.gov

Furthermore, CD spectroscopy can be used to assign the absolute configuration of a chiral molecule. This can be achieved by comparing the experimentally measured CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). acs.org Often, specific CD signals, known as Cotton effects, at particular wavelengths can be empirically correlated with a specific (R or S) configuration for a class of similar compounds. The development of CD-based sensing ensembles, where the chiral amine interacts with a host system to produce a strong and predictable CD signal, has enhanced the utility of this technique for both ee determination and configurational assignment. nih.govresearchgate.netscispace.com

Table 4: Illustrative Circular Dichroism Data for the Enantiomers of this compound

EnantiomerWavelength of Maxima (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-2-(1-Aminopropyl)aniline 240+15,000
285-5,000
(S)-2-(1-Aminopropyl)aniline 240-15,000
285+5,000

Note: Data are hypothetical and for illustrative purposes only.

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules at an atomic level. For complex organic molecules like this compound and its derivatives, these methods offer insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in characterizing molecular geometries, electronic transitions, and various molecular properties. This section details the application of several key computational methods to the study of aniline derivatives, providing a theoretical framework for understanding their behavior.

Density Functional Theory (DFT) Calculations for Molecular and Complex Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the optimized ground-state geometries of molecules, providing detailed information on bond lengths, bond angles, and dihedral angles. For aniline and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can accurately predict their three-dimensional structures.

In aniline, the amino group (-NH2) is not perfectly coplanar with the benzene ring. DFT calculations have shown that substituents on the phenyl ring can significantly alter the C-N bond length and the pyramidalization angle of the amino group. Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle, whereas electron-withdrawing groups have the opposite effect. These geometric parameters are crucial as they influence the molecule's electronic properties, including conjugation and reactivity.

Geometry optimization for all stationary points on the potential energy surface allows for the characterization of stable conformers (local minima) and transition states, which is essential for studying dynamic processes like bond rotation. For instance, in studies of monoacyl aniline derivatives, DFT has been used to calculate the rotational barriers around the N-CO bond. The theoretical geometric parameters obtained from such calculations generally show good agreement with experimental data where available.

Table 1: Selected Optimized Geometric Parameters for Aniline Derivatives (Illustrative Example) Calculations performed at the B3LYP/6-31G* level of theory.*

ParameterN-(2-methoxyphenyl)acetamide4-nitro-N-o-tolyl-benzamide
Bond Lengths (Å)
C-N1.4181.421
N-C(O)1.3721.369
C=O1.2311.233
Bond Angles (º)
C-N-C(O)127.5129.8
N-C-C(Ar)122.1119.5
O=C-N122.4122.9

Time-Dependent DFT (TD-DFT) for Excited States and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. It is frequently used to predict and interpret UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. For aniline derivatives and related Schiff bases, TD-DFT calculations can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of these chromophoric systems.

Studies on various aniline derivatives demonstrate that TD-DFT, often paired with functionals like B3LYP or CAM-B3LYP, provides excitation energies that are in good agreement with experimental absorption maxima. The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which allows for a more accurate prediction of spectra in solution. The analysis of the molecular orbitals involved in the main electronic transitions helps in understanding the charge-transfer character of the excitation, which is crucial for applications in materials science, such as in dye-sensitized solar cells.

Table 2: Calculated Electronic Transitions for a Schiff Base Derived from 2-(methylthio)aniline (B147308) (MtH-1) in Dichloromethane Calculations performed using TD-DFT at the B3LYP/6-311++G(d,p) level.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13510.315HOMO → LUMO (98%)
S0 → S22910.122HOMO-1 → LUMO (94%)
S0 → S32750.198HOMO → LUMO+1 (89%)
S0 → S42600.104HOMO-2 → LUMO (91%)

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity. In aniline derivatives, the energies of the HOMO and LUMO, and thus the energy gap, are highly sensitive to the nature and position of substituents on the aromatic ring. For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both typically leading to a smaller energy gap and increased reactivity. This analysis is vital for designing molecules with specific electronic properties, for instance, in the development of nonlinear optical materials or organic semiconductors.

Table 3: FMO Energies and Related Parameters for p-Substituted Aniline Derivatives Calculated at the B3LYP/6-311G(d,p) level.

MoleculeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
p-aminoaniline-4.789-0.1874.602
p-isopropylaniline-5.314-0.0175.297
p-nitroaniline-6.552-2.6613.891

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecular surface, where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions.

For aniline and its derivatives, MEP maps clearly show that the most negative potential is localized on the nitrogen atom of the amino group and over the π-system of the aromatic ring, making these the primary sites for electrophilic attack. The positive potential is generally found around the hydrogen atoms of the amino group and the aromatic ring. Substituents can significantly alter the MEP surface; electron-withdrawing groups decrease the negative potential on the ring, making it less susceptible to electrophiles, while electron-donating groups enhance it. This analysis provides a qualitative prediction of intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds that align with Lewis structure concepts. A key feature of NBO analysis is the examination of donor-acceptor (or bond-antibond) interactions, which can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions reveals the extent of intramolecular charge transfer (ICT) and hyperconjugation.

In aniline derivatives, significant NBO interactions include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring (nN → π*C-C). This interaction is responsible for the resonance effect of the amino group and contributes significantly to the molecule's stability. NBO analysis can also quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions. The analysis of natural atomic charges derived from the NBO procedure provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in Aniline-Water Complexes (Illustrative) Calculated at the PBE/aug-cc-PVTZ level.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Ph-H2N···HOH Complex
LP(1) Oσ(N-H)10.36
Ph-HNH···OH2 Complex
LP(1) Nσ(O-H)7.91

Investigation of Charge Distribution and Transfer

Understanding the charge distribution within a molecule and the process of intramolecular charge transfer (ICT) is fundamental to explaining its chemical behavior, polarity, and optical properties. Computational methods provide several ways to analyze charge distribution, including Mulliken population analysis, Natural Population Analysis (NPA) via NBO, and mapping of the electrostatic potential. NPA is often considered more reliable as it is less sensitive to the choice of basis set.

In aniline derivatives, the distribution of atomic charges is heavily influenced by the substituents on the aromatic ring. Electron-donating groups increase the electron density on the ring and the nitrogen atom, while electron-withdrawing groups decrease it. This modulation of the ground-state charge distribution has a direct impact on properties like pKa and dipole moment.

Intramolecular charge transfer refers to the redistribution of electron density upon electronic excitation. In many donor-π-acceptor aniline derivatives, absorption of light promotes an electron from a HOMO, largely localized on the donor part (like the amino group), to a LUMO, localized on the acceptor part. This ICT process is the basis for the function of many organic electronic materials. TD-DFT and NBO analyses are crucial tools to characterize the extent and nature of this charge transfer in both the ground and excited states.

Applications in Advanced Materials Science

Polymer Chemistry Applications

The dual amine functionality of 2-(1-Aminopropyl)aniline makes it a valuable component in polymer synthesis and modification. It can act as a building block for polymer chains, a cross-linking agent to create polymer networks, and a means to functionalize the surface of existing polymers.

As Monomers or Cross-linking Agents

As a diamine, this compound can be used as a monomer in the synthesis of polymers such as polyamides and polyimides. vt.edu The general reaction for forming polyimides involves a two-step method where a diamine and a dianhydride react to form a poly(amic acid) precursor, which is then cyclized to form the final polyimide. vt.edu While specific research on this compound as a monomer is not extensively documented in publicly available literature, the principle of using amino-terminated aniline (B41778) derivatives is established. For instance, amino-terminated aniline trimers have been successfully used to create high molecular weight, film-forming electroactive polyimides. ysu.am These polymers exhibit high resistance to oxidation. ysu.am

The presence of two reactive amine groups also allows this compound to function as a cross-linking agent, particularly in epoxy resin systems. Amines are a diverse and widely used class of curing agents for epoxy resins. pcimag.com The active hydrogen atoms on the amine groups react with the epoxide groups of the resin, leading to the formation of a three-dimensional cross-linked network. pcimag.comthreebond.co.jp This curing process transforms the liquid resin into a hard, thermoset material with excellent thermal and mechanical properties. pcimag.com The choice of amine curing agent significantly influences the final properties of the cured epoxy, such as its glass transition temperature and mechanical strength. nih.gov Aromatic amines, in particular, are known to impart greater heat and chemical resistance compared to aliphatic amines. threebond.co.jp

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-reactantLinkage FormedPotential Properties of Resulting Polymer
PolyamideDiacyl ChlorideAmideHigh strength, good thermal and chemical resistance.
PolyimideDianhydrideImideExcellent thermal stability, mechanical strength, and dielectric properties. vt.edu
Epoxy ResinDiglycidyl EtherC-N and O-HHigh modulus and strength, high glass transition temperature. nih.gov

Functionalization of Polymer Substrates

The introduction of amine groups onto the surface of polymer substrates can significantly alter their surface properties, such as wettability and adhesion, and provide reactive sites for further chemical modifications. nih.gov Two common methods for this are aminolysis and grafting.

Aminolysis involves the reaction of a polymer with an amine, which can introduce primary amine groups onto the polymer surface. nih.gov This technique has been used on polyesters, where the amine attacks the carbonyl carbon of the ester group, leading to chain scission and the formation of an amide bond with a free amine group. nih.gov

Grafting is another method to modify polymer surfaces. This can be achieved through techniques like "grafting to," "grafting from," and "grafting through," which involve attaching polymer chains to a substrate. mdpi.com A relevant example is the surface modification of polydimethylsiloxane (B3030410) (PDMS) to improve the adhesion of polyaniline, a conductive polymer. In this process, the PDMS surface is first treated with oxygen plasma and then with (3-aminopropyl)triethoxysilane (APTES), a compound structurally similar to this compound. mdpi.com This forms a self-assembled monolayer (SAM) with amine groups on the surface, which then facilitates the uniform polymerization of aniline on the substrate, leading to the creation of stretchable strain sensors. mdpi.com

Hybrid Materials and Composites

The unique chemical properties of this compound also lend themselves to the creation of hybrid materials and composites with specialized functions.

Incorporation into Micelle-Templated Silicas as Adsorbents

Aminopropyl-functionalized mesoporous silica (B1680970) materials are effective adsorbents for removing pollutants, such as heavy metals, from wastewater. nih.govmdpi.com These materials can be synthesized using micelle-templates through two primary methods: co-condensation and post-grafting. nih.gov

In the co-condensation method, a silica precursor like tetraethoxysilane (TEOS) is reacted with an aminopropyl-containing silane (B1218182), such as 3-aminopropyl triethoxysilane (B36694) (APTES), in the presence of a surfactant template. nih.govresearchgate.net The resulting material has amino groups incorporated throughout its silica matrix. nih.gov The post-grafting method involves first synthesizing the mesoporous silica and then reacting it with the aminopropyl-containing silane to attach the functional groups to the surface. nih.gov

Studies have shown that the co-condensation method can lead to a higher metal sorption capacity compared to the post-grafting method. nih.gov The presence of the aminopropyl groups enhances the adsorption capacity due to the affinity of the amino groups for metal ions. nih.govmdpi.com

Table 2: Comparison of Synthesis Methods for Aminopropyl-Functionalized Mesoporous Silica

Synthesis MethodDescriptionAdvantages
Co-condensationSimultaneous hydrolysis and condensation of silica precursor and aminopropyl silane. nih.govHigher metal sorption capacity, uniform distribution of amino groups. nih.gov
Post-graftingSynthesis of mesoporous silica followed by surface reaction with aminopropyl silane. nih.govBetter control over the mesoporous structure.

Role in Fabricating Specialized Additives

The chemical structure of this compound makes it a potential precursor for the synthesis of specialized additives that enhance the performance of materials.

UV-resistant absorbents: Aniline and its derivatives have been studied for their ultraviolet (UV) absorption properties. rsc.org The incorporation of chromophoric groups, such as those present in aniline derivatives, into polymer structures can help to protect materials from photodegradation. While specific data on this compound as a UV absorber is not readily available, the general properties of aniline compounds suggest its potential in this area.

Epoxy curing agents: As previously mentioned, amines are crucial as curing agents for epoxy resins. pcimag.comnih.gov The use of this compound as a diamine curing agent could offer a balance of properties due to its aromatic and aliphatic amine groups. Aromatic amines typically provide high-temperature performance and chemical resistance, while aliphatic amines can offer faster curing at ambient temperatures. pcimag.comthreebond.co.jp The specific formulation and curing conditions would determine the final properties of the epoxy system. pcimag.com

Metal inhibitors: Aniline and its derivatives have been shown to be effective corrosion inhibitors for various metals, including aluminum and steel, in acidic environments. researchgate.netscispace.com The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that reduces the rate of corrosion. researchgate.net The efficiency of inhibition is dependent on the concentration of the inhibitor and the nature of its chemical structure. researchgate.net The presence of heteroatoms like nitrogen and the aromatic ring in this compound are features that are known to contribute to effective corrosion inhibition. arabjchem.org Furthermore, the ability of amines to form coordination complexes with metal ions can also play a role in their corrosion inhibition properties. nih.govorientjchem.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of specifically substituted anilines, particularly those with functional groups in the ortho position, remains a significant challenge in organic chemistry. researchgate.netnih.gov Current synthetic strategies often involve multi-step processes that may lack efficiency and generate considerable waste. Future research will likely focus on the development of novel synthetic methodologies that are both more efficient and environmentally sustainable.

Key areas for exploration include:

Catalytic C-H Amination: Directing the amination of C-H bonds on alkylarenes could provide a more direct and atom-economical route to compounds like 2-(1-Aminopropyl)aniline. researchgate.net

One-Pot Reactions: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly improve efficiency and reduce waste. beilstein-journals.org

Chemoenzymatic Synthesis: Utilizing enzymes to catalyze key steps in the synthesis can lead to more sustainable processes with high selectivity. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are well-suited for scaling up production.

The development of such methods would not only make this compound more accessible for further research but also contribute to the broader field of green chemistry.

Design of Novel Ligands for Enhanced Catalytic Performance

The presence of two nitrogen atoms in this compound, one of which is part of a chiral center, makes it an excellent candidate for development into novel ligands for asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govresearchgate.net

Future research in this area could involve:

Modular Ligand Synthesis: The facile synthesis of a library of ligands derived from this compound with varying steric and electronic properties would enable rapid screening for optimal catalytic performance in a range of reactions. scispace.comutexas.edu This approach has been successful with other phosphino-amine (PN) ligands. scispace.comresearchgate.net

N-Heterocyclic Carbene (NHC) Ligands: Aniline (B41778) derivatives are valuable precursors for the synthesis of NHC ligands, which have shown broad utility in homogeneous catalysis.

Self-Enantiorecognition Studies: Investigating the self-recognition properties of chiral amine derivatives like this compound could provide insights for the design of more effective chiral selectors and catalysts. nih.gov

The creation of new, highly effective chiral ligands from this compound could have a significant impact on the synthesis of complex molecules.

Exploration of New Material Science Applications

Aniline and its derivatives are fundamental building blocks for a wide range of materials, most notably conducting polymers. rsc.orgnih.govnih.govmdpi.com The specific substitution pattern of this compound could impart unique properties to polymers and other advanced materials.

Unexplored avenues in material science include:

Functional Polymers: The polymerization of this compound or its derivatives could lead to new polyanilines with tailored properties. The ortho-substituent can influence the polymer's morphology, solubility, and electronic characteristics. rsc.orgnih.gov

Sensors: Polymers derived from substituted anilines have shown high sensitivity to various analytes, suggesting that materials based on this compound could be developed for chemical sensor applications. rsc.orgnih.gov

Chiral Materials: The incorporation of the chiral center from this compound into a polymer backbone could lead to materials with interesting chiroptical properties, potentially for applications in chiral separations or as chiral catalysts.

The exploration of these applications could lead to the development of novel materials with enhanced performance for a variety of technological uses.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

For this compound, advanced theoretical modeling could be employed to:

Predict Physicochemical Properties: Computational studies can be used to predict properties such as lipophilicity, solubility, and electronic characteristics, which are crucial for applications in medicinal chemistry and material science. nih.govresearchgate.net

Model Catalytic Activity: Theoretical simulations can provide insights into the mechanism of catalytic reactions involving ligands derived from this compound, helping to rationalize experimental observations and design more effective catalysts.

Guide Material Design: Predictive modeling can be used to forecast the properties of polymers and other materials derived from this compound, enabling the in-silico design of materials with desired characteristics. mdpi.com

Leverage Machine Learning: The use of large language models and other machine learning techniques could be explored to predict the properties and synthetic accessibility of derivatives of this compound, especially in scenarios with limited data. epfl.chsunyempire.edu

The integration of advanced theoretical modeling into the research workflow will be essential for the efficient exploration of the potential of this compound.

Integration with Emerging Spectroscopic Techniques

The thorough characterization of this compound and its derivatives is fundamental to understanding their properties and reactivity. While standard spectroscopic techniques are invaluable, emerging methods can provide deeper insights.

Future research should focus on the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor reactions in real-time, providing valuable mechanistic information about the synthesis and polymerization of this compound derivatives. rsc.orgmdpi.com

Advanced NMR Techniques: Two-dimensional and other advanced NMR techniques can be used to unambiguously determine the structure and conformation of this compound and its derivatives, as well as to study their interactions with other molecules.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide highly sensitive vibrational information about molecules adsorbed on surfaces, which could be particularly useful for studying the behavior of this compound in catalytic systems or as part of a sensor. mdpi.com

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) spectroscopy will be essential for characterizing the chiral properties of this compound and any chiral materials derived from it.

The application of these and other emerging spectroscopic techniques will be crucial for a comprehensive understanding of this promising chemical compound.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Adjust solvent polarity and temperature to control reaction kinetics and minimize side products.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aromatic amine and propylamine backbone (e.g., δ 6.5–7.5 ppm for aromatic protons; δ 2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (150.225 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from differences in stereochemistry , solubility , or assay conditions. To address this:

Comparative Bioassays : Test derivatives under standardized conditions (e.g., pH, temperature) using multiple cell lines or enzyme isoforms .

Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemical configurations, as minor structural changes (e.g., cyclopropyl vs. propyl groups) drastically alter activity .

Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts .

Example : A derivative with a trifluoromethyl group showed enhanced lipophilicity and binding affinity in one study but not another due to differences in solvent systems .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:
Computational approaches include:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., GPCRs or kinases). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the propyl chain .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for >100 ns to assess stability .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Case Study : A piperidine analog of this compound showed higher predicted affinity for serotonin receptors due to its cyclic structure .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:
SAR Workflow :

Core Modifications : Synthesize derivatives with varied substituents (e.g., halogens, methyl, or methoxy groups) on the aromatic ring .

Side-Chain Variations : Replace the propylamine chain with cyclopropyl or ethoxymethyl groups to alter steric/electronic profiles .

Activity Testing : Screen derivatives against target enzymes/receptors using fluorescence polarization or SPR-based binding assays .

Q. Key SAR Insights :

  • Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding but reduce solubility .
  • Branching the propyl chain improves metabolic stability .

Advanced: What experimental designs mitigate synthetic challenges in producing high-purity this compound?

Methodological Answer:
Common challenges include oxidation of the amine group and byproduct formation . Solutions:

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent amine oxidation .
  • Protective Groups : Use tert-butoxycarbonyl (Boc) to temporarily protect the amine during synthesis .
  • Purification : Employ gradient elution in flash chromatography (hexane:EtOAc) or recrystallization from ethanol/water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.